
(+)-SHIN1
Vue d'ensemble
Description
(+)-SHIN1 est un composé suscitant un intérêt majeur dans les domaines de la chimie et de la pharmacologie. Il est réputé pour sa stéréochimie unique et ses applications potentielles dans divers domaines scientifiques. La structure et les propriétés du composé en font un sujet précieux pour la recherche et le développement.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (+)-SHIN1 implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. Le processus commence généralement par la sélection de matières premières appropriées, suivie d'une série de réactions chimiques pour construire la structure moléculaire souhaitée. Les voies de synthèse courantes comprennent :
Synthèse hydrothermale : Cette méthode implique l'utilisation de températures et de pressions élevées pour faciliter la réaction entre les matières premières. Les conditions réactionnelles sont soigneusement contrôlées pour assurer la formation du produit souhaité.
Synthèse solvothermale : Semblable à la synthèse hydrothermale, cette méthode utilise des solvants pour dissoudre les réactifs et favoriser la réaction.
Méthodes de production industrielle
En milieu industriel, la production de this compound est mise à l'échelle en utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Le processus implique l'utilisation de réacteurs à grande échelle et la surveillance continue des paramètres réactionnels pour assurer une qualité constante. Des techniques telles que la cristallisation et la purification sont employées pour isoler le produit final.
Analyse Des Réactions Chimiques
Enzymatic Inhibition of SHMT Isoforms
(+)-SHIN1 selectively targets SHMT1 (cytosolic) and SHMT2 (mitochondrial), which catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.
Parameter | SHMT1 | SHMT2 | Source |
---|---|---|---|
IC₅₀ (enzyme inhibition) | 5 nM | 13 nM | |
Cellular growth inhibition (HCT-116) | IC₅₀ = 870 nM | - |
Structural analyses reveal that this compound binds competitively to the folate-binding pocket of SHMT, displacing 5-formyl-THF and disrupting 1C unit transfer . Its biphenyl and hydroxyl groups form critical interactions with conserved residues (e.g., Tyr105 in E. faecium SHMT), enhancing binding affinity .
Metabolic Disruption in Cancer Cells
This compound depletes nucleotide pools and glutathione in diffuse large B-cell lymphoma (DLBCL) and other cancer models:
Metabolic Effect | Observation | Source |
---|---|---|
Purine intermediate accumulation | AICAR, SAICAR (↑ 5–10 fold) | |
Nucleotide triphosphate depletion | dTTP, ATP, GTP (↓ 50–80%) | |
Glutathione reduction | ↓ 40–60% in DLBCL cells |
Formate supplementation rescues 1C metabolism in T-cell leukemia (e.g., Jurkat) but fails in DLBCL due to glycine auxotrophy . This highlights cell-type-specific dependencies on SHMT for glycine synthesis.
Structural and Kinetic Interactions
Crystallography and NMR studies elucidate this compound’s binding mode:
-
Binding Site: Occupies the PLP (pyridoxal 5'-phosphate) cofactor pocket, forming hydrogen bonds with Asp230 and Tyr105 .
-
Enantioselectivity: (+)-enantiomer shows 100–1,000× greater potency than (−)-SHIN1 .
-
Kinetics: Competitive inhibition with Kᵢ = 1.2 nM for SHMT1 .
Pharmacological Synergy and Limitations
-
Synergy with Antifolates: Combines with methotrexate (MTX) to amplify 1C metabolism blockade .
-
Microsomal Instability: Rapid degradation in liver microsomes limits in vivo utility .
-
Species Specificity: Biphasic melting curves observed with E. coli SHMT suggest divergent binding mechanisms .
Key Research Findings
-
Glycine Limitation: DLBCL cells rely on SHMT-derived glycine for purine synthesis, explaining formate’s failure to rescue growth .
-
Antibacterial Selectivity: Activity against E. faecium but not E. coli correlates with SHMT loop structural variability .
-
Therapeutic Potential: SHMT inhibition sensitizes cancer cells to nucleoside analogues and antifolates .
Applications De Recherche Scientifique
Case Studies and Findings
- Sensitivity in Cancer Cell Lines : A study screened nearly 300 human cancer cell lines, revealing a median IC50 of 4 µM for (+)-SHIN1. Notably, B-cell lymphoma cells demonstrated heightened sensitivity, particularly Burkitt’s lymphoma and diffuse large B-cell lymphoma (DLBCL) cells, which were significantly affected by SHMT inhibition .
- Growth Suppression : In Rh30 rhabdomyosarcoma cells, treatment with this compound resulted in a dose-dependent growth suppression. The IC50 values were calculated using real-time growth assays, confirming the efficacy of the compound against these cell lines .
- Rescue Experiments : The addition of formate was shown to rescue some cell lines from the antigrowth effects of this compound, indicating that glycine depletion is a critical factor in its mechanism .
Targeting Bacterial Infections
Recent research has identified this compound as a potent antibacterial agent against Enterococcus faecium. The compound demonstrates bacteriostatic properties with an effective concentration (EC50) as low as M .
Case Studies and Findings
- Synergistic Effects : Studies have shown that this compound can synergistically enhance the antibacterial activity of other nucleoside analogues, suggesting its potential use in combination therapies for treating bacterial infections .
- Resistance Mechanisms : Research indicates that excess deoxythymidine can reduce the effectiveness of this compound, highlighting the importance of understanding bacterial resistance mechanisms when developing therapeutic strategies .
Potential in Viral and Parasitic Infections
While most studies have focused on cancer and bacterial applications, there is emerging evidence that SHMT inhibitors like this compound may also hold promise against viral and parasitic infections. The inhibition of SHMT could disrupt the metabolic processes that these pathogens rely on for survival and replication.
Data Summary Table
Mécanisme D'action
The mechanism of action of (+)-SHIN1 involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and triggering downstream effects. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
(+)-SHIN1 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons :
(-)-SHIN1 : L'énantiomère de this compound, qui a une stéréochimie différente et une activité biologique potentiellement différente.
SHIN2 : Un composé structurellement apparenté avec des groupes fonctionnels similaires mais des propriétés globales différentes.
SHIN3 : Un autre composé apparenté avec des variations dans sa structure moléculaire, conduisant à une réactivité et des applications différentes .
Activité Biologique
(+)-SHIN1 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism, which plays a crucial role in various biological processes including nucleotide synthesis and cellular metabolism. This article explores the biological activity of this compound, focusing on its antibacterial properties, effects on cancer cells, and potential therapeutic applications.
Inhibition of SHMT
This compound functions primarily by inhibiting SHMT, which catalyzes the conversion of serine to glycine while generating methylene-tetrahydrofolate. This inhibition disrupts one-carbon metabolism, leading to significant metabolic alterations within cells. The binding affinity of this compound to SHMT is enhanced in the presence of serine, which stabilizes the enzyme's structure, thereby increasing the effectiveness of the inhibitor .
Efficacy Against Enterococcus faecium
Research indicates that this compound exhibits remarkable antibacterial activity against Enterococcus faecium, with a 50% effective concentration (EC50) of approximately . This compound acts bacteriostatically rather than bactericidally, meaning it inhibits bacterial growth without killing the bacteria directly. The mechanism involves interference with thymidine synthesis by blocking the supply of one-carbon units necessary for nucleotide biosynthesis .
Synergistic Effects
Additionally, this compound has been shown to enhance the antibacterial effects of nucleoside analogues. This synergistic interaction suggests that combining this compound with other antibacterial agents could improve therapeutic outcomes against resistant bacterial strains .
Induction of Apoptosis
In cancer research, this compound has demonstrated significant antiproliferative effects across various human cancer cell lines. For instance, in studies involving T-cell acute lymphoblastic leukemia (T-ALL), treatment with this compound resulted in cell cycle arrest and increased apoptosis through reactive oxygen species (ROS) generation. Specifically, it was noted that treatment led to a substantial decrease in intracellular glucose levels and altered metabolic profiles indicative of reduced glycolytic activity .
Case Study: T-ALL Cell Lines
In a notable case study involving T-ALL cell lines, the administration of this compound resulted in:
- Cell Proliferation Inhibition : Significant reduction in cell proliferation was observed at concentrations as low as 90 nM.
- Metabolic Profiling : Metabolomic analyses revealed decreased levels of purine biosynthesis intermediates and alterations in nucleotide levels consistent with SHMT inhibition .
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effect | EC50 Value |
---|---|---|
Antibacterial | Inhibition of E. faecium growth | |
Cancer Cell Proliferation | Induction of apoptosis and cell cycle arrest | 90 nM |
Synergistic Activity | Enhanced efficacy with nucleoside analogues | N/A |
Propriétés
IUPAC Name |
(4S)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.